5-Fluoro-3-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and the ability to form strong bonds with carbon. These properties make fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit enzymes such as reverse transcriptase and NS5B, which is involved in Hepatitis C .
Mode of Action
It’s known that molecules with a -cf3 group can improve drug potency towards enzyme inhibition by lowering the pka of the cyclic carbamate through key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of inhibitors of ns5b, suggesting a potential role in the hepatitis c viral replication pathway .
Pharmacokinetics
The presence of fluorine atoms in drug molecules can significantly affect their pharmacokinetic properties, including bioavailability .
Result of Action
Similar compounds have shown cytotoxic activity and the ability to bind with dna molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine. The presence of fluorine atoms can affect the compound’s chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine are not well-studied. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the pyridine derivative and the biomolecule it interacts with .
Cellular Effects
The cellular effects of this compound are currently unknown. It is possible that this compound could influence cell function by interacting with various cellular processes. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents like organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Organolithium reagents, DMF as solvent, and low temperatures.
Oxidation: Hydrogen peroxide, acetic acid as solvent, and room temperature.
Reduction: Lithium aluminum hydride, ether as solvent, and low temperatures.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
5-Fluoro-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKTTZFNVKHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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